molecular formula C11H8BrNO3 B2404436 6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 1120249-21-9

6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B2404436
CAS No.: 1120249-21-9
M. Wt: 282.093
InChI Key: LCGBRNZEIRMQMS-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO3 . It has a molecular weight of 282.09 g/mol . The IUPAC name for this compound is 6-bromo-1-methyl-2-oxoquinoline-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 6th position, a methyl group attached to the nitrogen atom, and a carboxylic acid group at the 4th position .


Physical and Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 57.6 Ų . It has a rotatable bond count of 1 .

Scientific Research Applications

Radiosynthesis and Potential as a SPECT Tracer

6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been synthesized for potential use in SPECT (Single Photon Emission Computed Tomography) studies. A study by Dumont and Slegers (1996) focused on creating a tracer for studying the N-methyl-D-aspartate (NMDA) receptor in the human brain, using a non-isotopic nucleophilic halogen exchange method for synthesis (Dumont & Slegers, 1996).

Antibacterial Activity

Research conducted by Ishikawa et al. (1990) synthesized a series of substituted dihydroquinoline carboxylic acids, including derivatives of this compound, for antibacterial applications. Their findings indicated potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

Synthesis Methods

The synthesis of related bromo-dihydroquinoline carboxylic acids has been explored in various studies. Dumont and Slegers (2010) described a synthesis method starting from dibromo-nitroaniline, using a modified Conrad-Limpach procedure (Dumont & Slegers, 2010). Additionally, Ukrainets et al. (2007) explored the bromination of N-allyl-dihydroquinoline carboxylic acid, leading to the formation of oxazoloquinoline derivatives (Ukrainets et al., 2007).

Anticancer Activity

A 2021 study by Gaber et al. produced new dihydroquinoline carboxylic acid derivatives and tested their anticancer effects against the breast cancer MCF-7 cell line. The synthesized compounds showed significant anticancer activity, suggesting potential applications in cancer treatment (Gaber et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-bromo-1-methyl-2-oxoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-13-9-3-2-6(12)4-7(9)8(11(15)16)5-10(13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGBRNZEIRMQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120249-21-9
Record name 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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